molecular formula C10H19NOS B2939405 1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one CAS No. 1343866-42-1

1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one

Cat. No.: B2939405
CAS No.: 1343866-42-1
M. Wt: 201.33
InChI Key: HDSJPYFJXHJCDB-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one is a chemical compound featuring a ketone linkage between an azepane (azepan-1-yl) ring and a methylsulfanyl (also known as methylthio) propyl chain. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds containing the azepane scaffold are of significant interest in neuroscience and have been investigated as key structural motifs in the development of ligands for various central nervous system (CNS) targets . For instance, structurally similar azepane derivatives have been explored for their potential as agonists for muscarinic receptors, which are relevant for the research of cognitive disorders and schizophrenia . Furthermore, the methylsulfanyl group can serve as a critical functional handle for further chemical modifications or may contribute to the compound's binding affinity and pharmacokinetic properties. As such, this reagent is primarily intended for use as a building block in the synthesis of more complex molecules, for probing biological mechanisms, or in the development of novel therapeutic agents. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(azepan-1-yl)-3-methylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c1-13-9-6-10(12)11-7-4-2-3-5-8-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSJPYFJXHJCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343866-42-1
Record name 1-(azepan-1-yl)-3-(methylsulfanyl)propan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one typically involves the reaction of azepane with a suitable propanone derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one is an organic compound featuring an azepane ring and a methylsulfanyl group, making it interesting for medicinal chemistry, particularly regarding central nervous system activity. Its potential applications stem from its unique structure and reactivity.

Potential Applications

  • Pharmaceutical Development The unique structure of this compound may lead to discoveries in pharmaceutical development. Its potential lies in its interaction with various receptors and enzymes involved in neurotransmission. Binding studies using radiolabeled compounds could reveal its mechanism of action and therapeutic potential.
  • Interaction Studies Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Structural Comparison

Compound NameStructure FeaturesUnique Aspects
1-(Piperidin-1-yl)-3-(methylsulfanyl)propan-1-oneContains piperidine instead of azepanePotentially different receptor interactions
3-(Methylthio)-2-pyrrolidinonePyrrolidine ring with a methylthio groupSmaller ring size may affect biological activity
4-(Methylthio)-2-methylpiperidineMethylpiperidine structure with a methylthio groupDifferent nitrogen positioning affects reactivity

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Azepane vs. Piperidine/Piperazine Derivatives
  • 2-(Azepan-1-yl)-1-(1H-indol-3-yl)propan-1-one (): Replaces the methylsulfanyl group with an indole moiety.
  • 3-(4-Benzylpiperidin-1-yl)-1-(6-methoxy-1H-indol-3-yl)propan-1-one ():
    • Features a six-membered piperidine ring instead of azepane.
    • Piperidine derivatives often exhibit higher rigidity and different pharmacokinetic profiles due to reduced ring size .
  • 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one ():
    • Incorporates a piperazine ring, which introduces basic nitrogen centers capable of hydrogen bonding. This contrasts with the neutral azepane ring in the target compound .
Methylsulfanyl vs. Aryl/Oxadiazole Substituents
  • 1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one (): The oxadiazole ring provides metabolic stability and polarity, whereas the methylsulfanyl group in the target compound may enhance lipophilicity .
  • 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one ():
    • Aryl substituents contribute to antioxidant and antimicrobial activities, while SCH₃ could modulate redox activity via sulfur’s lone pairs .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Features Reference
3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one C₁₆H₁₅ClN₂O Oil 41 Benzylamino group, chloroaryl
3-(4-Benzylpiperidin-1-yl)-1-(indol-3-yl)propan-1-one C₂₄H₂₈N₂O₂ 187–188 42 Piperidine-indole hybrid
1-(4-Phenoxyphenyl)-3-oxadiazolylpropan-1-one Varies N/A N/A Oxadiazole enhances stability
Target Compound (Hypothetical) C₁₀H₁₇NOS N/A N/A Azepane flexibility, SCH₃ group
  • 55–69% in ) .
  • Melting Points: Bulkier substituents (e.g., indole in ) increase melting points (187–188°C), while flexible chains (e.g., benzylamino in ) result in oily forms .

Biological Activity

1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including an azepane ring and a methylsulfanyl group. These features contribute to its potential biological activity, particularly regarding interactions with neurotransmission pathways and various receptors.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

C10H17NOS\text{C}_{10}\text{H}_{17}\text{NOS}

This structure includes:

  • Azepane Ring : A seven-membered nitrogen-containing ring which may influence the compound's pharmacokinetic properties.
  • Methylsulfanyl Group : Enhances chemical reactivity and may play a role in biological interactions.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities:

1. Neuropharmacological Effects

Research suggests that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Specific binding studies are necessary to elucidate its mechanism of action.

2. Antimicrobial Activity

This compound has shown potential antimicrobial properties. It may inhibit the growth of certain bacterial strains, though specific studies are still required to quantify this effect.

3. Anti-inflammatory Properties

The compound is being explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its interaction with specific receptors and enzymes involved in neurotransmission could modulate various physiological responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
1-(Piperidin-1-yl)-3-(methylsulfanyl)propan-1-oneContains piperidine instead of azepanePotentially different receptor interactions
3-(Methylthio)-2-pyrrolidinonePyrrolidine ring with a methylthio groupSmaller ring size may affect biological activity
4-(Methylthio)-2-methylpiperidineMethylpiperidine structure with a methylthio groupDifferent nitrogen positioning affects reactivity

Case Studies and Research Findings

Recent studies have highlighted the biological evaluation of similar compounds, providing insights into their pharmacological profiles:

  • Antimycobacterial Activity : Compounds with similar structures have been evaluated for their ability to inhibit mycobacterial growth, indicating that modifications in the azepane structure can significantly affect activity levels.
  • In Vivo Studies : Animal models have been used to assess the safety and efficacy of related compounds, demonstrating that certain structural features enhance therapeutic potential without increasing toxicity.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one, and how do reaction conditions influence yields?

  • Methodology :

  • Step 1 : Form the azepane-propanone backbone via nucleophilic acyl substitution. React azepane with a β-keto acid chloride (e.g., 3-chloropropanoyl chloride) in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C.
  • Step 2 : Introduce the methylsulfanyl group via nucleophilic substitution. Treat the intermediate with methyl mercaptan (CH₃SH) and NaH in THF, stirring at 0°C for 2 hours, followed by gradual warming to room temperature.
  • Optimization : Yields (60–75%) depend on stoichiometric ratios, solvent polarity, and temperature control. For example, excess CH₃SH (1.5 equiv.) improves thiol incorporation .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) removes unreacted thiol and azepane byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

  • 1H NMR :

  • δ 2.1 ppm (singlet, SCH₃), δ 2.5–3.0 ppm (triplet, CH₂ adjacent to ketone), δ 1.5–1.8 ppm (multiplet, azepane CH₂ groups).
    • 13C NMR :
  • δ 205–210 ppm (ketone carbonyl), δ 15–20 ppm (SCH₃ carbon).
    • IR :
  • Strong absorption at ~1700 cm⁻¹ (C=O stretch).
    • Mass Spectrometry (EI-MS) :
  • Molecular ion peak at m/z 199.3 (C₉H₁₇NOS). Fragmentation includes loss of SCH₃ (m/z 154) .
    • Cross-Validation : Compare with computational predictions (DFT) and databases (PubChem) to resolve solvent-induced shifts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation of the thioether group.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Refer to safety data sheets for azepane-containing analogs for emergency protocols .

Advanced Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

  • Crystallization : Grow crystals via slow evaporation of a saturated ethyl acetate solution at 4°C.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters:

  • R-factor : Aim for < 0.05 for high-resolution data.
  • Torsion Angles : Confirm planarity of the ketone and azepane ring geometry .
    • Validation : Cross-check with DFT-optimized bond lengths (e.g., C=O: 1.21 Å vs. experimental 1.23 Å) .

Q. What computational strategies predict the reactivity of the methylsulfanyl group in nucleophilic or radical reactions?

  • DFT Studies :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. The SCH₃ group exhibits a HOMO energy of −6.2 eV, indicating moderate nucleophilic character.
  • Simulate transition states for sulfoxide formation (e.g., oxidation with H₂O₂) using Gaussian09 at the B3LYP/6-31G(d) level.
    • MD Simulations : Model solvent effects (e.g., THF vs. DMSO) on reaction kinetics using GROMACS .

Q. How should researchers address discrepancies between experimental and computational NMR data for this compound?

  • Step 1 : Verify purity via HPLC (C18 column, acetonitrile/water gradient).
  • Step 2 : Re-examine solvent effects. For example, DMSO-d₆ may cause peak broadening due to hydrogen bonding with the ketone.
  • Step 3 : Compare with solid-state NMR or X-ray data to rule out conformational flexibility (e.g., azepane ring puckering) .
  • Step 4 : Recalculate NMR shifts using advanced methods (e.g., GIAO-DFT with CAM-B3LYP functional) .

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